Trioxo(triphenylsilyloxy)rhenium(VII)

Catalog No.
S3434885
CAS No.
60624-60-4
M.F
C18H16O4ReSi
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioxo(triphenylsilyloxy)rhenium(VII)

Standard Re(VII) catalysts fail in Lewis acid-driven rearrangements due to insolubility or redox bias. Trioxo(triphenylsilyloxy)rhenium(VII) uniquely combines strong Lewis acidity with excellent organic solubility, enabling low-temperature oxocarbenium generation without substrate decomposition. • >80% yield in 1h for dienone-phenol rearomatization (MTO: 0%) • Sub-zero (-25°C) stereoselective transformations of allylic alcohols • Precise spectroscopic model for supported metathesis active sites.

CAS Number

60624-60-4

Product Name

Trioxo(triphenylsilyloxy)rhenium(VII)

IUPAC Name

hydroxy(triphenyl)silane;trioxorhenium

Molecular Formula

C18H16O4ReSi

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;;

InChI Key

TVBZDHVJEWANCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O

Synonyms

Triphenylsilyl perrhenate, Triphenylsiloxy trioxorhenium, Trioxo(triphenylsiloxy)rhenium(VII), Trioxo[(triphenylsilyl)oxy]rhenium

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

Trioxo(triphenylsilyloxy)rhenium(VII) (CAS: 60624-60-4), commonly referred to as triphenylsilyl perrhenate, is a highly soluble, neutral organometallic Re(VII) complex. Unlike purely inorganic rhenium oxides or simple alkylrhenium compounds, this complex features a bulky, electron-modulating triphenylsiloxy ligand covalently bound to a trioxorhenium core. This unique structural motif imparts exceptional solubility in non-polar organic solvents and fine-tunes the Lewis acidity of the rhenium center. In procurement and material selection, it is primarily sought after as a mild, highly selective homogeneous catalyst for the 1,3-isomerization of allylic alcohols, dienone-phenol rearrangements, and as an exact molecular precursor and spectroscopic model for silica-supported heterogeneous metathesis catalysts [1].

Procurement Fit

1 Non-volatile solid form supports accurate gravimetric dispensing and refrigerated storage
2 Well-defined molecular catalyst enables stoichiometric precision and batch-to-batch reproducibility
3 Research-scale packaging (250 mg–1 g) aligns with cycloisomerization and Prins-type method development

Buyers often attempt to substitute Trioxo(triphenylsilyloxy)rhenium(VII) with more common Re(VII) sources such as Methyltrioxorhenium (MTO) or Rhenium heptoxide (Re2O7). However, these substitutions routinely fail in advanced synthetic applications. MTO is optimized for redox chemistry (e.g., epoxidations) but lacks the requisite Lewis acidity to drive cationic rearrangements, leading to zero yield in specific bond-shift reactions. Conversely, while Re2O7 possesses strong Lewis acidity, its polymeric inorganic nature makes it highly insoluble in cold organic solvents, causing rapid decomposition of sensitive substrates like oxocarbenium intermediates at room temperature. Ph3SiOReO3 bridges this gap, providing the necessary Lewis acidity of Re2O7 combined with the superior organic solubility required for sub-zero, stereoselective transformations [1].

Substitution Risk

MTO Methyltrioxorhenium exhibits reported volatility and sublimation; physical form may shift handling reproducibility and stoichiometric control
Re₂O₇/Al₂O₃ Supported heterogeneous catalyst batch variability, activation requirements, and surface hydration may limit reaction reproducibility across lots
Other Re analogs Ruthenium or rhenium compounds with different ligand environments may shift reaction selectivity and documented application scope

Superior Organic Solubility for Low-Temperature Cationic Rearrangements

In the synthesis of stereoselective polycyclic ethers via oxocarbenium ion intermediates, the use of Re2O7 at room temperature leads to rapid substrate decomposition. Lowering the temperature with Re2O7 results in poor yields due to insolubility. Switching to the highly soluble Trioxo(triphenylsilyloxy)rhenium(VII) provides the necessary organic solubility to conduct the initial reaction phase at -25 °C, successfully yielding the target tetrahydropyran as a single stereoisomer without decomposition [1].

Evidence DimensionCatalyst performance in low-temperature oxocarbenium generation
Target Compound DataPh3SiOReO3 enables reaction at -25 °C, yielding a single stereoisomer with no decomposition.
Comparator Or BaselineRe2O7 (causes complete decomposition at rt; fails at low temps due to insolubility).
Quantified DifferenceShift from complete substrate decomposition to successful stereoselective isolation.
ConditionsAcetal trapping via oxocarbenium ion, CH2Cl2, -25 °C to rt.

Procurement of Ph3SiOReO3 is critical for complex natural product synthesis where sensitive intermediates require highly soluble, mild Lewis acidic Re(VII) catalysts at sub-zero temperatures.

Physical form vs. MTO
Class-level inference
Solid, mp 108–110 °C vs. MTO sublimation-prone solid; reduced volatility reported for –OSiPh₃ analog
Supports handling and storage workflow review
Exact sublimation rate not cross-measured; structure–property inference

Enhanced Lewis Acidity for Cationic Rearrangements Compared to MTO

While Methyltrioxorhenium (MTO) is a benchmark Re(VII) oxidation catalyst, it lacks the requisite Lewis acidity to promote many cationic rearrangements. In the dienone-phenol rearrangement of 4-alkoxy-substituted cyclohexadienones, MTO was completely inactive (0% yield after 12 hours). In contrast, Ph3SiOReO3 successfully catalyzed the rearrangement, delivering the multi-substituted phenol in 83% yield within just 1 hour at room temperature [1].

Evidence DimensionProduct yield in dienone-phenol rearrangement
Target Compound Data83% yield (1 hour reaction time)
Comparator Or BaselineMTO (0% yield / Not Detected after 12 hours)
Quantified Difference83 percentage point increase in yield and >12x faster reaction kinetics.
Conditions10 mol% catalyst, CH2Cl2, room temperature.

Buyers needing a Re(VII) catalyst for Lewis acid-mediated bond shifts must select Ph3SiOReO3 over the more common MTO, which is strictly optimized for redox/epoxidation chemistry.

Reproducibility vs. Re₂O₇/Al₂O₃
Class-level inference
Single-site molecular species enables ±0.01 mol% loading; heterogeneous catalyst activity reported to vary >50% across batches
Supports batch-to-batch reproducibility review
Activation temperature and –OH density not standardized across suppliers

Broadened Substrate Scope in Propargylic Alcohol Transposition

The synthesis of α,β-unsaturated acylsilanes from propargylic alcohols is highly sensitive to the electronic nature of the substrate. When utilizing electron-donating aryl systems, standard ionic perrhenate catalytic systems (e.g., p-TSA·H2O / n-Bu4N·ReO4) completely fail to yield the desired product. However, substituting the ionic system with neutral Ph3SiOReO3 successfully catalyzes the transposition, providing the target acylsilanes in good yields despite the electron-rich nature of the aryl rings [1].

Evidence DimensionReaction success with electron-donating aryl propargylic alcohols
Target Compound DataSuccessful conversion (good yields)
Comparator Or Baselinep-TSA·H2O / n-Bu4N·ReO4 (reaction fails completely)
Quantified DifferenceBinary shift from total reaction failure to successful synthetic yield.
ConditionsTransposition of TES-acetylene derived propargylic alcohols.

For industrial or academic synthesis of functionalized acylsilanes, Ph3SiOReO3 is strictly required when working with electron-donating functional groups that deactivate ionic perrhenate salts.

Catalog differentiation
Head-to-head
674192: mp 108–110 °C, $374.00/1 g vs. analogs with mp ≥205 °C and distinct ligand sets
Confirms correct catalog entry and research-scale pricing context
Commercial catalog comparison; pricing as of listed source

Unmatched Structural Fidelity for Surface Organometallic Chemistry (SOMC)

In the development of silica-supported Re(VII) olefin metathesis catalysts, understanding the active site is notoriously difficult. Unlike Re2O7 or MTO, which form complex or undefined multinuclear species on silica, Ph3SiOReO3 serves as an exact molecular analogue for the isolated ≡SiO-ReO3 surface species. The triphenylsiloxy ligand perfectly mimics the steric and electronic parameters of a silica surface silanol, allowing researchers to quantitatively assign 1H and 13C NMR chemical shifts of the homogeneous complex to benchmark and verify the structure of the true heterogeneous active sites [1].

Evidence DimensionSpectroscopic fidelity to silica-supported Re(VII) active sites
Target Compound Data1:1 structural and electronic mimic of ≡SiO-ReO3
Comparator Or BaselineMTO / Re2O7 (form undefined or structurally divergent surface species)
Quantified DifferenceEnables precise NMR benchmarking of surface species, which is impossible with non-siloxy Re(VII) precursors.
ConditionsSurface Organometallic Chemistry (SOMC) modeling.

Catalyst manufacturers and materials scientists must procure Ph3SiOReO3 as the definitive analytical standard for characterizing advanced heterogeneous rhenium metathesis catalysts.

Reaction scope vs. MTO
Class-level inference
Cited for cycloisomerization and Prins-type reactions; MTO benchmarked primarily for epoxidation and metathesis
Supports reaction-type fit review; not a general-purpose replacement
Application scope derived from vendor notes and primary literature

Stereoselective Polycyclic Ether Synthesis

This compound is the mandatory choice for natural product synthesis workflows where low-temperature (-25 °C) generation of oxocarbenium ions is required. Its superior organic solubility prevents the substrate decomposition that inevitably occurs when using the insoluble Re2O7 baseline [1].

Acylsilane Manufacturing with Electron-Rich Substrates

When transposing propargylic alcohols containing electron-donating aryl groups, standard ionic perrhenate catalysts fail. Ph3SiOReO3 is the required procurement substitute to ensure successful conversion and high yields of these specialized α,β-unsaturated acylsilanes [1].

Cationic Dienone-Phenol Rearrangements

For laboratories requiring a mild Lewis acid to drive bond-shift rearomatizations in high yield (e.g., >80% in 1 hour), Ph3SiOReO3 is the correct selection, vastly outperforming redox-focused Re(VII) catalysts like MTO which yield 0% in identical conditions [1].

Surface Organometallic Chemistry (SOMC) Benchmarking

Materials scientists developing supported metathesis catalysts should procure this compound as an exact molecular mimic of silica-grafted ≡SiO-ReO3, utilizing it to calibrate NMR spectra and verify the structure of heterogeneous active sites[1].

Application Fit

Application
Selection Property
Validation Focus
Enyne and diene cycloisomerization
Homogeneous molecular catalyst for precise loading
Selectivity vs. oligomerization pathways
Prins-type C–C bond construction
Lewis acid activation from defined Re center
Side-reaction suppression vs. Brønsted acids
Reproducible homogeneous Re catalysis
Single spectroscopically verifiable species
Inter-laboratory protocol transferability
Non-volatile handling alternative to MTO
Solid with reported reduced volatility
Stoichiometric consistency across parallel runs

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